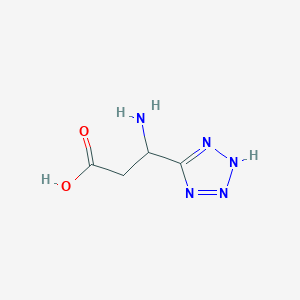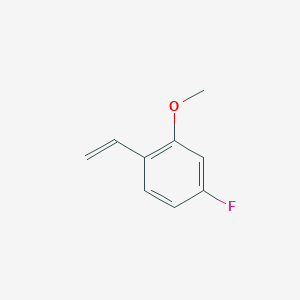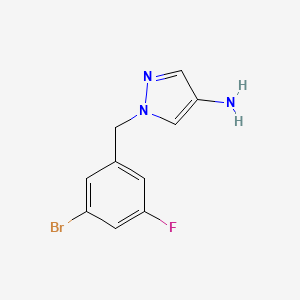![molecular formula C16H15ClN2O3 B13552782 [(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a 2,4-dimethylphenyl group, a carbamoyl group, and a 2-chloropyridine-4-carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Carbamoyl Intermediate: The reaction between 2,4-dimethylphenyl isocyanate and an appropriate alcohol to form the carbamoyl intermediate.
Coupling with 2-Chloropyridine-4-carboxylic Acid: The carbamoyl intermediate is then coupled with 2-chloropyridine-4-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反応の分析
Types of Reactions
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of [(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate can be compared with other carbamate derivatives and pyridine-containing compounds:
Similar Compounds: Examples include [(2,4-Dimethylphenyl)carbamoyl]methyl 2-bromopyridine-4-carboxylate and [(2,4-Dimethylphenyl)carbamoyl]methyl 2-fluoropyridine-4-carboxylate.
特性
分子式 |
C16H15ClN2O3 |
|---|---|
分子量 |
318.75 g/mol |
IUPAC名 |
[2-(2,4-dimethylanilino)-2-oxoethyl] 2-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-3-4-13(11(2)7-10)19-15(20)9-22-16(21)12-5-6-18-14(17)8-12/h3-8H,9H2,1-2H3,(H,19,20) |
InChIキー |
KNGQGPVEFZOMFC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=NC=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



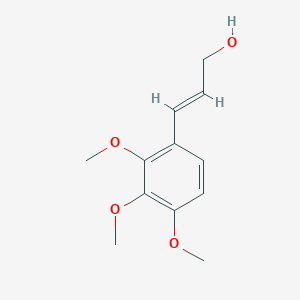
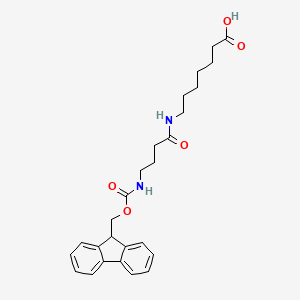
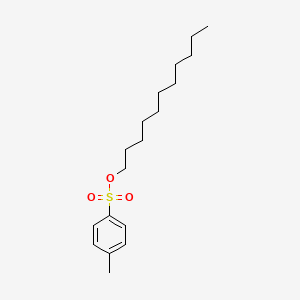
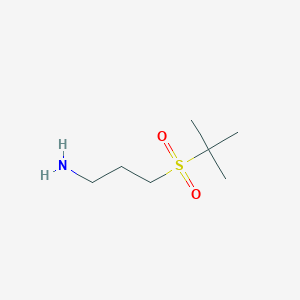

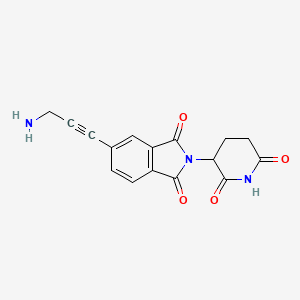

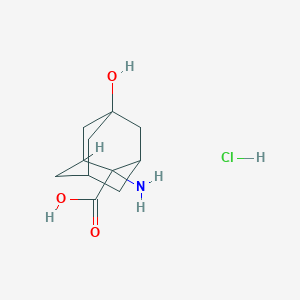
![3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol](/img/structure/B13552790.png)
